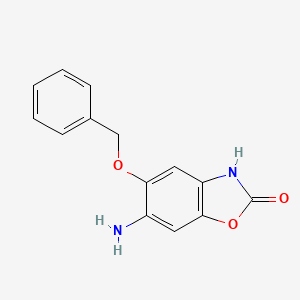

6-Amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one

Description

Properties

Molecular Formula |

C14H12N2O3 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

6-amino-5-phenylmethoxy-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C14H12N2O3/c15-10-6-13-11(16-14(17)19-13)7-12(10)18-8-9-4-2-1-3-5-9/h1-7H,8,15H2,(H,16,17) |

InChI Key |

GTGSDSCOPBJESE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2N)OC(=O)N3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzoxazolone Core

- The benzoxazolone core is conventionally synthesized by cyclization of 2-aminophenol derivatives.

- Cyclization agents include carbonyldiimidazole (CDI) or triphosgene , which facilitate ring closure by reacting with the amino and hydroxyl groups of 2-aminophenol to form the benzoxazolone ring system.

- Typical conditions: Reflux in tetrahydrofuran (THF) or other suitable solvents at 60–80 °C for several hours.

Introduction of the Benzyloxy Group at Position 5

- The 5-position benzyloxy substituent is introduced by alkylation of the phenolic hydroxyl group on the benzoxazolone ring.

- This is achieved by treating the phenolic intermediate with benzyl bromide or benzyloxybenzyl derivatives under basic conditions such as potassium carbonate in acetonitrile or dimethylformamide (DMF).

- Alternative methods include Mitsunobu reaction using benzylic alcohols, triphenylphosphine, and diethyl azodicarboxylate (DEAD) for ether formation.

- Reaction temperatures range from room temperature to 80 °C.

Introduction of the Amino Group at Position 6

- The amino group at position 6 is introduced either by:

- Starting from a 6-nitro precursor followed by catalytic hydrogenation to reduce the nitro group to amino.

- Direct amination via substitution reactions on a 6-halogenated benzoxazolone intermediate.

- Nitration of the benzoxazolone ring can be performed using standard nitrating agents under controlled temperature conditions, followed by reduction using hydrogen gas with palladium on carbon (Pd/C) catalyst or chemical reducing agents like tin(II) chloride.

Representative Synthetic Route Summary

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | 2-Aminophenol | CDI or triphosgene, THF, 60–80 °C, reflux | 2,3-Dihydro-1,3-benzoxazol-2-one | High yield, core ring formation |

| 2 | 5-Hydroxybenzoxazolone | Benzyl bromide, K2CO3, MeCN, 60–80 °C | 5-(Benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one | Moderate to high yield, ether formation |

| 3 | 5-(Benzyloxy)-6-nitrobenzoxazolone | Nitration reagents (HNO3/H2SO4), controlled temp | 5-(Benzyloxy)-6-nitrobenzoxazolone | Controlled regioselectivity required |

| 4 | 5-(Benzyloxy)-6-nitrobenzoxazolone | Catalytic hydrogenation (H2, Pd/C) or SnCl2 reduction | This compound | High yield, amino group introduction |

Alternative and Microwave-Assisted Methods

- Microwave irradiation has been used to accelerate condensation reactions in benzoxazolone synthesis, particularly for chalcone intermediates, which can be precursors to benzoxazolone derivatives.

- Microwave-assisted synthesis reduces reaction times significantly (e.g., 15–30 minutes) and improves yields.

- Base-catalyzed condensation of 6-acetyl-2(3H)-benzoxazolone with benzyloxy-substituted benzaldehydes under microwave irradiation has been reported to facilitate rapid synthesis of substituted benzoxazolone derivatives.

Experimental Considerations and Optimization

- Solvent choice: THF, acetonitrile, DMF, or ethanol are commonly used depending on the step.

- Temperature control: Crucial during nitration and alkylation to avoid side reactions.

- Purification: Recrystallization from ethanol or acetonitrile and chromatographic techniques ensure purity.

- Yields: Typically range from moderate (30–50%) in functionalization steps to high (70–90%) in core ring formation.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents / Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization with CDI or triphosgene | 2-Aminophenol, CDI or triphosgene, THF, reflux | Efficient ring closure, high yield | Requires careful handling of reagents |

| Alkylation for benzyloxy group | Benzyl bromide, K2CO3, MeCN, 60–80 °C | Selective ether formation | Moderate yields, possible side reactions |

| Nitration and reduction | HNO3/H2SO4 for nitration; H2/Pd-C or SnCl2 for reduction | Regioselective amino group installation | Requires careful control of conditions |

| Microwave-assisted condensation | 6-Acetylbenzoxazolone, benzyloxy benzaldehyde, KOH, microwave | Rapid reaction, improved yields | Equipment required, scale limitations |

The preparation of This compound involves a multi-step synthetic route starting from 2-aminophenol derivatives, with key transformations including cyclization to form the benzoxazolone core, selective benzyloxy ether formation, and amino group introduction via nitration and reduction. Advances such as microwave-assisted synthesis provide efficient alternatives to classical methods. The combination of these methods allows for the tailored synthesis of this compound with good yields and purity, enabling further applications in pharmaceutical and chemical research.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzoxazole ring can be reduced under specific conditions.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

6-Amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one is a specialty chemical with the molecular formula and a molecular weight of 256.26 g/mol . It is also known by the CAS number 4958-56-9 and 1558464-76-8, as well as the synonyms this compound and EN300-1295040 .

While the search results do not provide extensive details on the specific applications of this compound, they do offer some context regarding benzoxazolone derivatives in general:

- Lead Optimization Studies: Benzoxazolone carboxamides have been studied for lead optimization in the context of Sphingolipids (SphLs) and related disorders .

- Acid Ceramidase Inhibition: These compounds have been investigated as inhibitors of acid ceramidase, a key enzyme in the metabolism of ceramides and glycosphingolipids .

- Neuropathic Lysosomal Storage Diseases: Research has shown that benzoxazolone carboxamides can reduce the brain levels of toxic lipids in animal models of neuropathic lysosomal storage diseases like Gaucher’s and Krabbe’s diseases .

- Chemical Synthesis: Benzoxazolones can be synthesized through various methods, including nucleophilic aromatic substitution reactions and copper-catalyzed cross-coupling N-arylation .

Mechanism of Action

The mechanism of action of 6-Amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and properties of benzoxazolone derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis:

Pharmacological Implications

- Muscle Relaxation : Chlorzoxazone (5-Cl) demonstrates that electron-withdrawing groups at position 5 can enhance muscle relaxant activity via ion channel modulation . The target compound’s benzyloxy group may alter this mechanism due to increased bulk.

- Enzyme Inhibition: Benzoxazolones with acylated substituents (e.g., 6-benzoyl, ) are explored as soluble epoxide hydrolase (sEH) or fatty acid amide hydrolase (FAAH) inhibitors . The amino group in the target compound could similarly enhance binding to enzymatic active sites.

- Anti-inflammatory Potential: Methoxy and halogenated analogs () show antibacterial and anti-inflammatory activity, suggesting the target compound’s benzyloxy group may extend these effects through improved membrane penetration .

Physicochemical Properties

- Melting Points: Amino-substituted benzoxazolones (e.g., 6-amino-3-methyl, ) have lower melting points (~180°C) than halogenated analogs (e.g., 6-bromo-5-fluoro, 240–245°C, ) , indicating stronger intermolecular forces in halogenated compounds.

Biological Activity

6-Amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzymatic inhibition properties, supported by data tables and relevant case studies.

- Molecular Formula : C₁₄H₁₂N₂O₃

- Molecular Weight : 270.28 g/mol

- CAS Number : 4958-56-9

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study examining several compounds, it was found that derivatives similar to this compound displayed selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| 6-Amino-5-(benzyloxy)-2,3-dihydro... | 32 | Antibacterial |

| Benzoxazole Derivative A | 16 | Antifungal |

| Benzoxazole Derivative B | 64 | Antibacterial |

Anticancer Properties

The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds with structural similarities to this compound have shown cytotoxic effects against various cancer cell lines. Notably, compounds demonstrated selective toxicity towards cancer cells while sparing normal cells in some instances .

Case Study: Cytotoxicity Screening

In a screening involving multiple benzoxazole derivatives:

- Cell Lines Tested : MCF-7 (breast), A549 (lung), HepG2 (liver)

- Results : Several compounds exhibited IC₅₀ values below 20 μM against MCF-7 cells, indicating potential as anticancer agents.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Compound Name | IC₅₀ (μM) | Cell Line Tested |

|---|---|---|

| 6-Amino-5-(benzyloxy)-2,3-dihydro... | 18 | MCF-7 |

| Benzoxazole Derivative C | 15 | A549 |

| Benzoxazole Derivative D | 22 | HepG2 |

Enzymatic Inhibition

Recent studies have highlighted the role of benzoxazole derivatives as inhibitors of various enzymes. For instance, certain analogues have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), which is implicated in inflammatory diseases . This suggests that modifications to the benzoxazole structure can significantly enhance its inhibitory properties.

Table 3: Enzymatic Inhibition Data

| Compound Name | IC₅₀ (nM) | Enzyme Target |

|---|---|---|

| Benzoxazole Derivative E | 390 | sEH |

| Benzoxazole Derivative F | 570 | sEH |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can lead to enhanced potency or selectivity for certain biological targets .

Q & A

Q. What are the standard synthetic protocols for preparing 6-amino-5-(benzyloxy)-2,3-dihydro-1,3-benzoxazol-2-one, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions under reflux conditions. For example, substituted benzaldehydes are reacted with triazole derivatives in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Optimization involves adjusting stoichiometry, reflux duration (e.g., 4–6 hours), and catalyst concentration to maximize yield. Purity is validated using thin-layer chromatography (TLC) and recrystallization .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying aromatic proton environments and substituent positions. Infrared (IR) spectroscopy identifies functional groups like C=O (1670–1750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive crystal structure data, as seen in analogs like 2-amino-5-chloro-1,3-benzoxazole .

Q. How does the benzyloxy substituent influence the compound’s solubility and stability in biological assays?

The benzyloxy group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Stability studies in phosphate-buffered saline (PBS) at 37°C over 24 hours, monitored via HPLC, can assess hydrolytic degradation. Co-solvents like DMSO (≤1% v/v) are often used to maintain solubility without cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzoxazole derivatives?

Discrepancies in bioactivity data (e.g., COX-2 inhibition vs. antimicrobial effects) may arise from assay conditions (e.g., cell type, concentration). Meta-analyses comparing IC₅₀ values across studies, paired with molecular docking to assess binding affinity variations (e.g., with COX-2 active sites), can clarify structure-activity relationships (SAR) . For example, amino group positioning on the benzoxazole ring significantly alters interaction with catalytic residues .

Q. How can computational methods predict the compound’s mechanism of action in neurodegenerative disease models?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model interactions with targets like acetylcholinesterase or amyloid-beta aggregates. Docking studies with analogs (e.g., 5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one) reveal critical hydrogen bonds and π-π stacking interactions. In vitro validation via enzyme inhibition assays (e.g., Ellman’s method for cholinesterase) confirms computational predictions .

Q. What experimental approaches validate the compound’s selectivity in kinase inhibition studies?

Kinase profiling panels (e.g., Eurofins KinaseProfiler) screen activity against 50+ kinases at 1 µM. Selectivity is quantified using selectivity scores (e.g., Gini coefficients). Off-target effects are minimized by introducing bulky substituents (e.g., 3,4,5-trimethoxyphenyl groups), as demonstrated in thiazolo-triazole derivatives .

Methodological Considerations

Q. How are regioselectivity challenges addressed during benzoxazole functionalization?

Protecting groups (e.g., tert-butoxycarbonyl, Boc) shield reactive amines during electrophilic substitution. Directed ortho-metalation (DoM) with lithium bases enables precise C-5 or C-6 functionalization. For example, 6-methoxy-2-benzoxazolinone derivatives are synthesized via methoxide displacement at C-6 .

Q. What in vitro models are suitable for evaluating neuroprotective effects?

Primary neuronal cultures exposed to glutamate-induced excitotoxicity or β-amyloid oligomers assess neuroprotection. Metrics include cell viability (MTT assay), reactive oxygen species (ROS) levels (DCFH-DA probe), and caspase-3 activity. Comparisons with positive controls (e.g., memantine) validate efficacy .

Data Analysis and Interpretation

Q. How do steric and electronic effects of substituents impact SAR in benzoxazole-based inhibitors?

Hammett plots correlate substituent σ values (electron-withdrawing/donating) with inhibitory potency. Bulky groups (e.g., benzyl) improve selectivity by occupying hydrophobic pockets, while electron-deficient rings enhance hydrogen-bond acceptor strength. For instance, 5-amino-3-benzyl derivatives show 10-fold higher potency than des-benzyl analogs .

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?

Non-linear regression (four-parameter logistic model) calculates IC₅₀ values. ANOVA with Tukey’s post-hoc test identifies significant differences between treatment groups. Synergy studies (e.g., combretastatin combinations) use Chou-Talalay combination indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.